

physical and chemical properties of 2,6-xyleneol

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Compound of Interest

Compound Name: 2,6-Dimethylphenol

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Xyleneol

Introduction

2,6-Xyleneol, systematically known as **2,6-dimethylphenol** (DMP), is an aromatic organic compound that holds significant industrial and research importance.^{[1][2][3]} As one of the six isomers of xyleneol, its unique structure, with two methyl groups positioned ortho to the hydroxyl group, governs its distinct reactivity and physical properties.^{[2][3][4]} This guide offers a comprehensive overview of the core physical and chemical characteristics of 2,6-xyleneol, providing insights for researchers, scientists, and professionals in drug development and materials science. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and importantly, high-performance polymers.^{[2][5]}

Molecular and Physical Properties

2,6-Xyleneol is a colorless to pale yellow crystalline solid at room temperature.^{[1][2][6]} The steric hindrance provided by the two ortho methyl groups influences its molecular interactions, which is reflected in its physical properties.

Molecular Structure

The structure of 2,6-xyleneol is fundamental to its chemical behavior. The hydroxyl group imparts acidic properties, while the methyl groups enhance its electron-donating character and provide steric shielding.

Caption: Molecular structure of 2,6-Xyleneol (**2,6-Dimethylphenol**).

Tabulated Physical Data

The following table summarizes the key physical and identifying properties of 2,6-xylenol.

Property	Value	Source(s)
IUPAC Name	2,6-Dimethylphenol	[1]
Synonyms	2,6-DMP, 2-Hydroxy-m-xylene	[1][2]
CAS Number	576-26-1	[1][7][8]
Molecular Formula	C ₈ H ₁₀ O	[2][7][9]
Molecular Weight	122.16 g/mol	[2][8][10]
Appearance	Colorless to pale yellow solid, needle-like crystals	[1][2][6]
Melting Point	43-45 °C (109-113 °F)	[1][10][11]
Boiling Point	203 °C (397 °F) at 760 mmHg	[1][10][11]
Density	1.02 - 1.132 g/cm ³	[1][12]
Vapor Pressure	0.221 mmHg at 25 °C	[7][13]
Flash Point	73-86 °C (163.4-187 °F)	[1][10][12]
Autoignition Temp.	598 °C (1110 °F)	[11][14]
Solubility in Water	6.05 g/L at 25 °C (Slightly soluble)	[6][13][15]
Solubility (Other)	Soluble in alcohol, ether, chloroform, benzene, and alkali solutions	[5][6][16][17]
pKa	10.59	[4]

Chemical Properties and Reactivity

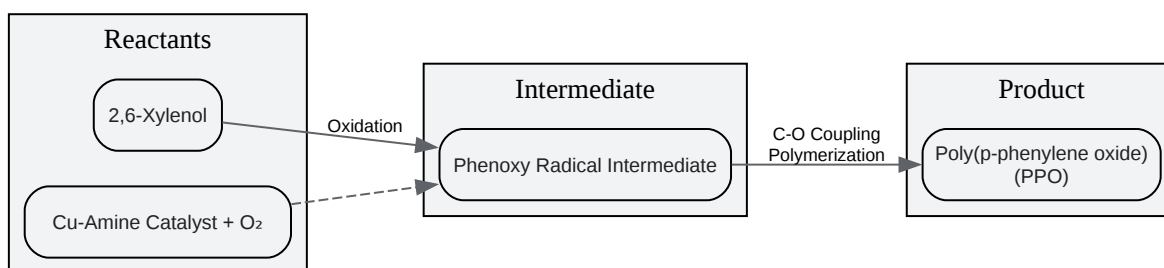
The chemical nature of 2,6-xylenol is dominated by the interplay between the acidic hydroxyl group, the activating methyl groups, and the aromatic ring.

Acidity and pKa

Like other phenols, 2,6-xyleneol is a weak acid. The electron-donating nature of the two methyl groups increases the electron density on the aromatic ring, making the phenoxide conjugate base less stable compared to the phenoxide ion of phenol itself. This results in 2,6-xyleneol being a weaker acid (higher pKa) than unsubstituted phenol (pKa \approx 9.99).[4][18] The pKa of 2,6-xyleneol is approximately 10.59.[4] This property is crucial for its role in base-catalyzed reactions and for its solubility in alkaline solutions.[5][6]

Oxidative Coupling and Polymerization

One of the most significant reactions of 2,6-xyleneol is its oxidative coupling to form poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[3][4] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction proceeds via the formation of a phenoxy radical, which then couples. The steric hindrance from the ortho-methyl groups prevents ortho-ortho coupling, directing the polymerization to form ether linkages at the para position.[3]



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Caption: Oxidative coupling pathway of 2,6-xyleneol to PPO.

This reaction is a cornerstone of industrial polymer chemistry, producing materials with high thermal stability, dimensional stability, and dielectric properties.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups, and the para position is the primary site for substitution.

- Halogenation: Chlorination of 2,6-xyleneol can lead to the formation of the antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), demonstrating a rearrangement, or other chlorinated derivatives depending on the reaction conditions.^[1]
- Other Reactions: 2,6-xyleneol can react with ammonia to yield 2,6-dimethylaniline and can undergo acid-catalyzed condensation to produce analogues of bisphenol A.^[1]

Experimental Protocol: Spectrophotometric Determination of pKa

Determining the pKa is a fundamental characterization step. The spectrophotometric method is highly effective for phenols as the acidic (ArOH) and basic (ArO^-) forms exhibit different UV-Vis absorption spectra.^[19]

Principle: The Henderson-Hasselbalch equation is utilized in conjunction with Beer's Law. By measuring the absorbance of solutions at different pH values, the ratio of the conjugate base to the acid can be determined, allowing for the calculation of the pKa.^[19]

Methodology

- Preparation of Stock Solutions:
 - Prepare a stock solution of 2,6-xyleneol in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility.^[20]
 - Prepare a series of buffer solutions with known pH values spanning the expected pKa of 2,6-xyleneol (e.g., pH 9.5 to 11.5).
 - Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).
- Spectrophotometric Measurements:

- Calibrate the spectrophotometer.
- Measure the full UV-Vis spectrum of 2,6-xylenol in the highly acidic solution to obtain the spectrum of the pure ArOH form.
- Measure the full UV-Vis spectrum in the highly basic solution to obtain the spectrum of the pure ArO⁻ form.
- Identify the wavelength of maximum absorbance difference (λ_{max}) between the two forms.
- Data Collection:
 - Prepare a series of samples by adding a small, constant volume of the 2,6-xylenol stock solution to each of the buffer solutions.
 - Measure the absorbance of each buffered sample at the predetermined λ_{max} .
- Data Analysis:
 - The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law: $\text{pKa} = \text{pH} + \log((A_{\text{b}} - A) / (A - A_{\text{a}}))$ Where:
 - pH is the pH of the buffer solution.
 - A is the absorbance of the sample in the buffer.
 - A_{a} is the absorbance of the fully protonated (acidic) form.
 - A_{b} is the absorbance of the fully deprotonated (basic) form.
 - A plot of pH versus $\log((A - A_{\text{a}}) / (A_{\text{b}} - A))$ will yield a straight line with a y-intercept equal to the pKa.[\[19\]](#)

This protocol provides a robust and verifiable method for determining the acidity of phenolic compounds.

Safety and Handling

2,6-Xylenol is classified as a hazardous substance.[21]

- Toxicity: It is toxic if swallowed or in contact with skin.[13][22][23] The oral LD50 in rats is reported as 296 mg/kg.[1][22]
- Corrosivity: It causes severe skin burns and serious eye damage.[12][13][23]
- Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[12][13] Work should be conducted in a well-ventilated area or fume hood.
- Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[13][22] Release to the environment should be avoided.[13]

Always consult the latest Safety Data Sheet (SDS) before handling 2,6-xylenol.[12][22][23][24]

Conclusion

2,6-Xylenol is a versatile chemical building block whose physical and chemical properties are dictated by the unique arrangement of its functional groups. Its moderate acidity, solubility profile, and propensity for controlled oxidative coupling make it an invaluable monomer for the polymer industry and a useful intermediate in fine chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

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